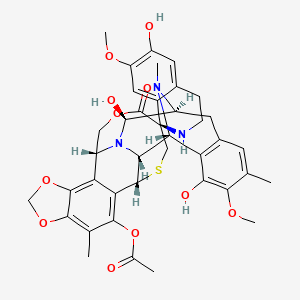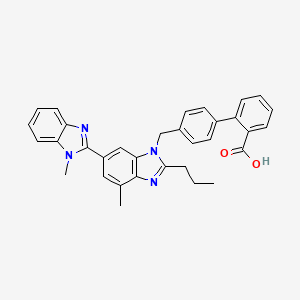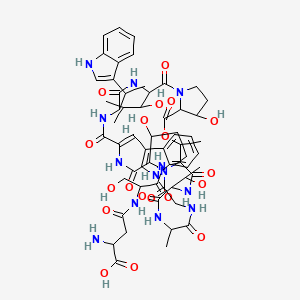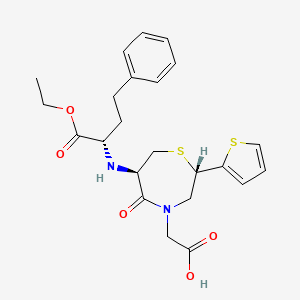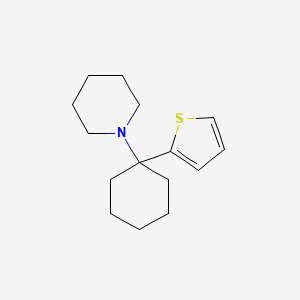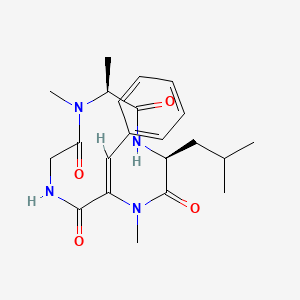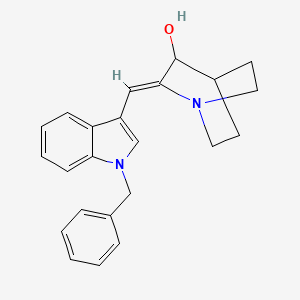
(Z)-2-((1-benzyl-1H-indol-3-yl)methylene)quinuclidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VJ115 is a novel chemical entity known for its ability to inhibit the enzyme ENOX1, a NADH oxidaseThe inhibition of ENOX1 by VJ115 can lead to enhanced apoptosis in tumor vasculature, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of VJ115 involves the preparation of (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol. The synthetic route typically includes the following steps:
Formation of the indole derivative: This involves the reaction of indole with benzyl chloride to form 1-benzylindole.
Condensation reaction: The 1-benzylindole is then reacted with an appropriate aldehyde to form the indolylmethylene intermediate.
Cyclization: The intermediate undergoes cyclization to form the azabicyclo compound.
Analyse Chemischer Reaktionen
VJ115 undergoes several types of chemical reactions, including:
Oxidation: VJ115 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert VJ115 into its reduced forms, which may have different biological activities.
Substitution: VJ115 can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
VJ115 has a wide range of scientific research applications, including:
Chemistry: VJ115 is used as a tool compound to study the inhibition of NADH oxidase ENOX1 and its effects on cellular processes.
Biology: In biological research, VJ115 is used to investigate the role of ENOX1 in endothelial cell function and angiogenesis.
Medicine: VJ115 has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor-mediated neo-angiogenesis and enhance apoptosis in tumor vasculature.
Industry: While its industrial applications are still under exploration, VJ115’s unique properties make it a candidate for developing new therapeutic agents
Wirkmechanismus
The mechanism of action of VJ115 involves the inhibition of the enzyme ENOX1, a NADH oxidase. By inhibiting ENOX1, VJ115 disrupts the regulation of intracellular NADH concentrations, leading to alterations in cytoskeletal reorganization and angiogenesis. This inhibition results in the suppression of endothelial cell migration and the formation of tubule-like structures, ultimately impairing tumor-driven neo-angiogenesis .
Vergleich Mit ähnlichen Verbindungen
VJ115 is unique in its specific inhibition of ENOX1. Similar compounds that target NADH oxidase enzymes include:
Apocynin: An inhibitor of NADPH oxidase, used in research to study oxidative stress.
DPI (Diphenyleneiodonium): A general inhibitor of flavoprotein dehydrogenases, including NADPH oxidase.
VAS2870: A specific inhibitor of NADPH oxidase.
Compared to these compounds, VJ115’s specificity for ENOX1 and its ability to enhance apoptosis in tumor vasculature make it a distinctive and valuable tool in cancer research .
Eigenschaften
Molekularformel |
C23H24N2O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14- |
InChI-Schlüssel |
QSSJQRUIQVSAQK-HMAPJEAMSA-N |
Isomerische SMILES |
C1CN\2CCC1C(/C2=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |
SMILES |
C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Kanonische SMILES |
C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VJ115, VJ 115, VJ-115 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





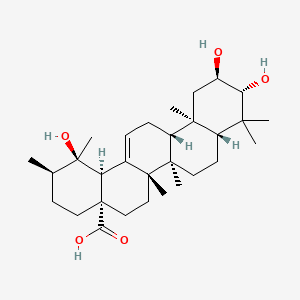
![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)

